molecular formula C65H106O30 B2477130 Hederacolchiside E CAS No. 33783-82-3

Hederacolchiside E

Cat. No. B2477130
CAS RN: 33783-82-3
M. Wt: 1367.533
InChI Key: DXLORNSIGDEVQK-RSYVQYBYSA-N
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Description

Hederacolchiside E (HCE) is a natural product isolated from the Chinese medicinal plant Hedera colchica. It is a triterpenoid saponin that has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. HCE is a promising agent for the treatment of various diseases, and its potential therapeutic uses are currently being investigated.

Scientific Research Applications

Neuroprotective and Cognitive Enhancing Effects

Cognition Enhancement and Neuroprotection Hederacolchiside E, derived from Pulsatilla koreana, has been shown to effectively reverse cognitive impairments induced by scopolamine in rats and enhance the viability of human neuroblastoma cells. It exhibits comparable effects to tacrine in improving memory and is as effective as catechin in protecting against amyloid-beta peptide toxicity, suggesting its potential in treating Alzheimer's disease (Han et al., 2007).

Memory Consolidation and Spatial Working Memory SK-PC-B70M, an oleanolic-glycoside saponin enriched fraction from Pulsatilla koreana containing hederacolchiside E, has been found to improve memory consolidation and spatial working memory in rats affected by scopolamine. This substance helps in enhancing the response latencies in a passive avoidance task and reduces search errors in a spatial working memory task (Han et al., 2007).

Antioxidant Activity

Antioxidant Properties Hederacolchiside E, along with other saponins like alpha-hederin, hederasaponin-C, and hederacolchiside-F, has demonstrated substantial antioxidant properties. These saponins show strong total antioxidant activity, effectively inhibiting lipid peroxidation and exhibiting various antioxidant activities comparable to standard antioxidants like alpha-tocopherol and BHA (Gülçin et al., 2004).

Anticancer Activities

Antitumor Potential Hederacolchiside E and its derivatives have been synthesized and evaluated for their neuroprotective effects against oxidative stress in Alzheimer's disease models. Some derivatives exhibited better neuroprotective effects than the original compound, indicating their potential as new neuroprotective agents against Alzheimer's disease (Li et al., 2018).

Anti-Proliferative and Pro-Apoptotic Activities Hederacolchiside A1, closely related to Hederacolchiside E, has shown significant cytotoxic effects against various cancer cells, particularly MCF-7 cells. It induces apoptosis, promotes ROS generation, and inhibits the phosphorylation of the PI3K/Akt/mTOR signaling pathway, suggesting its potential as a novel agent for breast cancer therapy (Chen et al., 2021).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLORNSIGDEVQK-ORHSKWSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O30
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316054
Record name Hederacolchiside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hederacolchiside E

CAS RN

33783-82-3
Record name Hederacolchiside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33783-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hederacolchiside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
404
Citations
A Gepdiremen, V Mshvildadze, H Süleyman, R Elias - Phytomedicine, 2005 - Elsevier
… Despite the fact that both, hederacolchiside-E and -C, found slightly effective on that period, this effect was not as obvious as indomethacin or hederacolchiside-F. So, it is very likely that, …
Number of citations: 177 www.sciencedirect.com
CK Han, WR Choi, KB Oh - Planta medica, 2007 - thieme-connect.com
… did not further investigate the mechanism of hederacolchiside-E’s cognition-enhancing effect. It … the therapeutic potential of hederacolchiside-E for the treatment of Alzheimer’s disease. …
Number of citations: 30 www.thieme-connect.com
HH Yoo, SK Lee, SY Lim, Y Kim, MJ Kang… - … of pharmaceutical and …, 2008 - Elsevier
… to the pharmacokinetic study of hederacolchiside E after an oral … hederacolchiside E in SK-PC-B70M was determined to be more than 30% in our preliminary study. Hederacolchiside E …
Number of citations: 21 www.sciencedirect.com
H Li, Y Liu, Z Zhang, Z Wang, J Hao, F Li, Z Fan… - European Journal of …, 2018 - Elsevier
… Inspired by the previously reported neuroprotective activity of hederacolchiside E (1), we synthesized hederacolchiside E for the first time along with eleven of its derivatives. The …
Number of citations: 11 www.sciencedirect.com
W Lee, HJ Choi, H Sim, S Choo, GY Song… - Pharmacological …, 2021 - Elsevier
… HPLC chromatograms of standard hederacolchiside E (A) and the purified hederacolchiside E (B). The hederacolchiside E was analyzed using HPLC system fitted with a C-18 column …
Number of citations: 5 www.sciencedirect.com
İ Gülçin, V Mshvildadze… - … Journal Devoted to …, 2006 - Wiley Online Library
… the antioxidant activity of saponins such as α-hederin and hederasaponin-C from Hedera helix and hederacolchiside-E and -F from Hedera colchica. These saponins had effective free …
Number of citations: 185 onlinelibrary.wiley.com
HN Pham, CA Tran, TD Trinh, NL Nguyen Thi… - Journal of Analytical …, 2022 - hindawi.com
Hedera helix has been reported to contain a wide range of metabolites and produce many pharmacological effects. This research demonstrates the determination and evaluation of the …
Number of citations: 3 www.hindawi.com
Y Lutsenko, W Bylka, I Matlawska, R Darmohray - Herba Polonica, 2010 - agro.icm.edu.pl
… Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw …
Number of citations: 96 agro.icm.edu.pl
A Gepdiremen, V Mshvildadze, H Süleyman… - Journal of …, 2004 - Elsevier
Hedera helix and Hedera colchica are the members of Araliaceae family. In the present study, we tested the possible antiinflammatory effects of crude (CSE) and purified (SPE) extracts …
Number of citations: 74 www.sciencedirect.com
İ Gülçin, V Mshvildadze, A Gepdiremen… - Planta medica, 2004 - thieme-connect.com
The antioxidant activities of α-hederin and hederasaponin-C from Hedera helix, and hederacolchisides-E and-F from Hedera colchica were investigated, in this study. The antioxidant …
Number of citations: 261 www.thieme-connect.com

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